molecular formula C6H12O6 B184740 (2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate CAS No. 136937-03-6

(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate

Cat. No. B184740
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-VFUOTHLCSA-N
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Description

The compound “(2S,2’S)-2,2’-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate” is a complex organic molecule. The “2S,2’S” and “2S,3S” notations refer to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms. The “S” and “R” notations are used to describe the configuration of chiral centers in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol, a compound related to (2S,2'S)-2,2'-Bipyrrolidine, was synthesized from N-protected (2S)-3,4-dehydroproline methyl esters through a stereoselective reaction. This synthesis involved several steps, including osmium tetraoxide reaction, isopropylidene acetals conversion, and reduction to yield the final product in high purity (Goli et al., 1994).

  • Complex Formation

    Fe(III) complexes of the symmetric (2S,2'S)-2,2'-bipyrrolidine derivatives were studied for their electronic structure in both neutral and oxidized forms. These studies contribute to understanding the redox properties and potential applications in catalysis or material science (Chiang et al., 2014).

Biological and Medicinal Applications

  • Neuroprotection

    Aminopyrrolidine-2R,4R-dicarboxylated, a related compound, was found to protect neurons against excitotoxic degeneration, indicating potential applications in neuroprotective therapies (Battaglia et al., 1998).

  • Catalysis in Organic Synthesis

    Chiral Mn-aminopyridine complexes containing (2S,2'S)-2,2'-bipyrrolidine were used to catalyze the benzylic C−H oxidation of arylalkanes. This showcases the potential of (2S,2'S)-2,2'-bipyrrolidine derivatives in asymmetric synthesis and catalysis (Talsi et al., 2017).

Applications in Organic Synthesis

  • Synthesis of Complex Molecules: 4-Fluoropyrrolidine derivatives, including those based on (2S,4S)-4-fluoropyrrolidine, are used in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The methodology used for their synthesis, involving the stereospecific double fluorination of (2S,4R)-4-hydroxyproline, demonstrates the utility of bipyrrolidine derivatives in complex organic syntheses (Singh & Umemoto, 2011).

Asymmetric Synthesis

  • Organocatalysis: C2-symmetric 3,3′-dialkoxy-2,2′-bipyrrolidines were developed as effective organocatalysts for asymmetric Diels–Alder reactions. The bipyrrolidines' role in asymmetric synthesis highlights the versatility of these compounds (Ma et al., 2009).

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJBPIDVENIULD-CSEKXHCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)[C@@H]2CCCN2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate
Reactant of Route 2
(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate
Reactant of Route 3
(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate
Reactant of Route 4
(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate
Reactant of Route 5
(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate
Reactant of Route 6
(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate

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